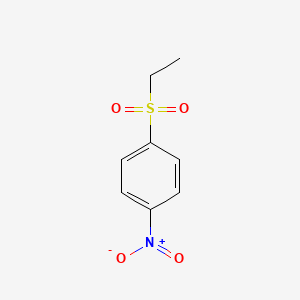

1-(Ethanesulfonyl)-4-nitrobenzene

Description

Its structure features an ethanesulfonyl group (-SO₂C₂H₅) and a nitro group (-NO₂) para-substituted on a benzene ring. This compound is classified as harmful via inhalation, skin contact, and ingestion, requiring handling in a chemical fume hood with personal protective equipment (gloves, goggles, lab coat) .

Properties

IUPAC Name |

1-ethylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQPJLXSDTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368742 | |

| Record name | 1-(ethylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-81-4 | |

| Record name | 1-(ethylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethanesulfonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the sulfonation of 4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(ethanesulfonyl)-4-nitrobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanesulfonyl group, leading to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-(Ethanesulfonyl)-4-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Sulfonic acids or sulfonates.

Scientific Research Applications

1-(Ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Chemical Probes: It can be used as a chemical probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-nitrobenzene largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The ethanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions can affect molecular targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 1-(Ethanesulfonyl)-4-nitrobenzene and analogous compounds:

Reactivity and Functional Group Influence

- Sulfonyl vs. Sulfide Groups : The ethanesulfonyl group in the target compound increases polarity and oxidative stability compared to 1-(Methylsulfanyl)-4-nitrobenzene, which contains a sulfide (-SMe) group. Sulfides are more prone to oxidation to sulfoxides/sulfones, whereas sulfonyl groups are electron-withdrawing, directing electrophilic substitution reactions .

- Chlorinated Sulfonyl Derivatives : Compounds like 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene exhibit enhanced steric hindrance and electron-withdrawing effects due to the chloro substituent. This alters solubility and reactivity in cross-coupling reactions compared to the simpler ethanesulfonyl analog .

- Azo vs. Sulfonyl-Nitro Systems : Azo derivatives (e.g., 4-nitroazobenzene) display strong solvatochromism and tautomerism dependent on solvent polarity, with molar extinction coefficients >40,000 L·mol⁻¹·cm⁻¹. In contrast, sulfonyl-nitro compounds lack such chromophoric behavior but are more stable under acidic/basic conditions .

- Diazo Functionality: 1-(Diazomethyl)-4-nitrobenzene is highly reactive, participating in cyclopropanation or carbene insertion reactions.

Key Research Findings

Tautomerism and Solvent Effects: Azo-azomethine derivatives of nitrobenzene (e.g., 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene) exhibit tautomerism influenced by solvent polarity. Aliphatic diamines stabilize enol-imine tautomers, while aromatic diamines form keto-amine hybrids via hydrogen bonding. Such behavior is absent in sulfonyl-nitro compounds .

Safety and Handling : 1-(Ethanesulfonyl)-4-nitrobenzene requires stringent safety measures (e.g., dry powder extinguishers for fires, sand for spill cleanup) due to its harmful nature. This contrasts with diazo compounds, which pose explosion risks .

Environmental Impact: No ecological data are available for the target compound, but sulfonyl derivatives generally persist longer in the environment than sulfides or azo compounds due to their stability .

Biological Activity

1-(Ethanesulfonyl)-4-nitrobenzene is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features an ethanesulfonyl group and a nitro group attached to a benzene ring, which contributes to its unique chemical properties and reactivity. The following sections will detail its biological activity, including mechanisms of action, synthesis, and relevant research findings.

1-(Ethanesulfonyl)-4-nitrobenzene can be synthesized through the sulfonation of 4-nitrobenzene using ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions at room temperature or slightly elevated temperatures. The compound is characterized by its ability to undergo various chemical reactions, including reduction, substitution, and oxidation, which can lead to the formation of biologically active derivatives.

The biological activity of 1-(ethanesulfonyl)-4-nitrobenzene is largely attributed to its nitro group, which can be reduced to form an amino group. This transformation allows the compound to interact with various biological targets. The ethanesulfonyl group may also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds that can affect molecular pathways within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-substituted compounds. For instance, 4-nitro-substituted derivatives have shown significant cytotoxic effects against various tumor cell lines. These compounds often induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and endoplasmic reticulum stress . Although direct studies on 1-(ethanesulfonyl)-4-nitrobenzene are scarce, its structural characteristics may allow it to exhibit similar activities.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study focused on synthesizing various 4-nitro-substituted compounds demonstrated that modifications could enhance cytotoxicity against cancer cells. The introduction of electron-withdrawing groups significantly increased activity, suggesting that similar modifications could be explored for 1-(ethanesulfonyl)-4-nitrobenzene derivatives .

- Antimicrobial Activity : Nitro compounds like metronidazole have established antimicrobial properties through mechanisms involving the production of toxic intermediates upon reduction. This suggests that 1-(ethanesulfonyl)-4-nitrobenzene may possess similar antimicrobial capabilities due to its nitro group .

- Toxicological Studies : Toxicological evaluations of related nitro compounds have revealed potential adverse effects, including hematologic changes and organ toxicity in animal models. These findings underscore the need for careful assessment when considering the biological applications of 1-(ethanesulfonyl)-4-nitrobenzene .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(Methanesulfonyl)-4-nitrobenzene | Methanesulfonyl instead of ethanesulfonyl | Potentially similar activities |

| 4-Nitrobenzenesulfonic acid | Contains a sulfonic acid group | Established antimicrobial properties |

| 1-(Ethanesulfonyl)-2-nitrobenzene | Nitro group at a different position | Anticancer potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.